![molecular formula C8H7BrN2 B1519631 5-bromo-3-metil-1H-pirrolo[2,3-b]piridina CAS No. 1111637-94-5](/img/structure/B1519631.png)
5-bromo-3-metil-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. This compound is a solid at room temperature and is typically stored in a dry environment. It is primarily used for research purposes and is not suitable for human or veterinary use.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be synthesized through various methods, including refluxing with sodium hydroxide in methanol. The yield from one such method was reported at 98.5%, indicating high efficiency in its preparation . The compound has a molecular formula of C₈H₇BrN₂ and features a unique structural configuration conducive to biological activity.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have identified derivatives of pyrrolo[2,3-b]pyridine as potent inhibitors of FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. For instance, a derivative exhibited IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating significant potential for cancer therapy . The ability to inhibit these receptors suggests that 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine could be developed into a therapeutic agent for treating tumors associated with aberrant FGFR signaling.
Anti-Parasitic Properties
The compound has also been evaluated for its anti-parasitic activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of related compounds were optimized to enhance their efficacy and pharmacokinetic properties, although specific data on 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine's direct activity against this parasite remains limited .
SGK-1 Kinase Inhibition
Another notable application involves the inhibition of SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases. Compounds derived from the pyrrolo[2,3-b]pyridine framework have shown promise in modulating SGK-1 activity, potentially offering new avenues for treating electrolyte imbalances and related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The compound can be oxidized to form 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: Reduction can yield 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine-2-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Mecanismo De Acción
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine[_{{{CITATION{{{3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_4{5-Bromo-1H-pyrrolo [2,3-b]pyridine 183208-35-7 | Tokyo Chemical ...](https://www.tcichemicals.com/IN/en/p/B3588). These compounds share the pyrrolopyridine core but differ in the presence and position of substituents.
Uniqueness: The presence of the bromo and methyl groups at specific positions on the pyrrolopyridine core gives 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine unique chemical and biological properties compared to its analogs.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine
5-bromo-1H-pyrrolo[2,3-b]pyridine
3-methyl-1H-pyrrolo[2,3-b]pyridine
Actividad Biológica
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine ring, with a bromine atom and a methyl group at specific positions. Its molecular formula is C₇H₅BrN₂, and it has a molecular weight of approximately 198.06 g/mol. The unique structural configuration contributes to its reactivity and biological activity.
Biological Activities
Research indicates that 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine exhibits several notable biological activities:
1. Antimicrobial Properties
- The compound has shown significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL for certain derivatives .
2. Anticancer Activity
- Compounds related to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. One derivative exhibited IC₅₀ values of 7 nM against FGFR1, indicating potent activity in inhibiting cancer cell proliferation and migration .
3. Enzyme Inhibition
- The compound has also been studied for its ability to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. Inhibitors of HNE could potentially be useful in treating respiratory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing its biological activity:
Modification | Effect on Activity |
---|---|
Methylation at the 3-position | Maintained potency against T. brucei while improving solubility |
Substitution at the 2-position | Unfavorable; modifications reduced activity significantly |
Research has shown that specific substitutions can enhance or diminish biological activity, emphasizing the need for careful structural optimization during drug development.
Case Studies
Case Study 1: Antimicrobial Testing
In a study evaluating various derivatives of pyrrolo[2,3-b]pyridine compounds, it was found that those with halogen substitutions exhibited enhanced antimicrobial efficacy compared to their unsubstituted counterparts. The presence of bromine at the 5-position was particularly effective in increasing the antimicrobial spectrum against resistant strains .
Case Study 2: Anticancer Activity
A series of experiments were conducted on breast cancer cell lines using derivatives of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. Compound 4h , a derivative with specific substitutions, demonstrated significant inhibition of cell proliferation and induced apoptosis in vitro, suggesting its potential as a therapeutic agent for breast cancer treatment .
Propiedades
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLHKPTNMYOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670261 | |
Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-94-5 | |
Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.